molecular formula C7H8BrClN2O2S B8493255 N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide

Cat. No.: B8493255
M. Wt: 299.57 g/mol
InChI Key: ZBZGYWRSQWKUKZ-UHFFFAOYSA-N
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Description

N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C7H8BrClN2O2S and its molecular weight is 299.57 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8BrClN2O2S

Molecular Weight

299.57 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H8BrClN2O2S/c1-11(14(2,12)13)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3

InChI Key

ZBZGYWRSQWKUKZ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(N=CC(=C1)Br)Cl)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(5-bromo-2-chloropyridin-3-yl)methanesulfonamide (96 mg, 0.34 mmol, reagent preparation 24) in DMF (1 mL) was treated with potassium carbonate (93 mg, 0.68 mmol) and iodomethane (33 uL, 0.51 mmol) at rt for 18 h. Water was then added, and the resulting aqueous mixture was extracted twice with ethyl acetate. The combined organic extracts were washed with aqueous lithium chloride (10%) followed by water, dried over magnesium sulfate, filtered, and concentrated in vacuo to provide N-(5-bromo-2-chloropyridin-3-yl)-N-methylmethanesulfonamide (91.2 mg, 0.304 mmol, 90% yield) as a light yellow solid. 1H NMR (400 MHz, CDCl3) δ 8.46 (d, 1H), 8.00 (d, 1H), 3.32 (s, 3H), 3.07 (s, 3H); MS (EI) for C7H8BrClN2O2S: 299, 301, 303 (Br+Cl isotopes, MH+).
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
93 mg
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reactant
Reaction Step One
Quantity
33 μL
Type
reactant
Reaction Step One
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Quantity
1 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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